4-Bromo-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

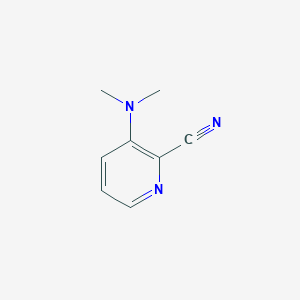

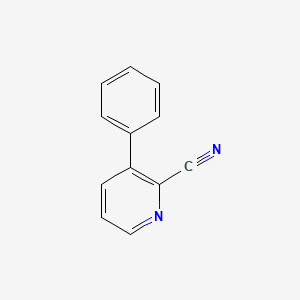

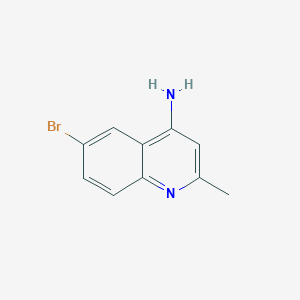

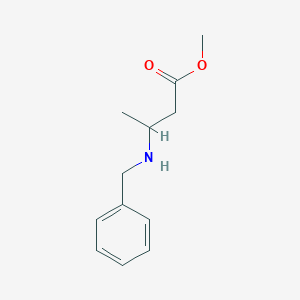

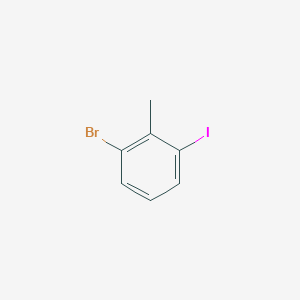

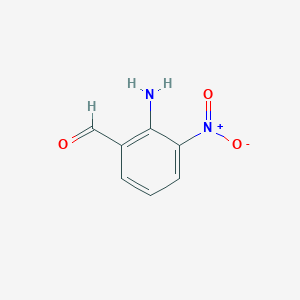

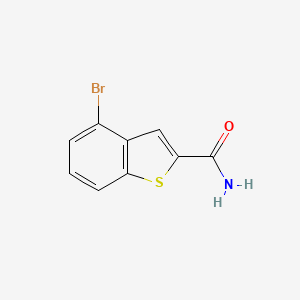

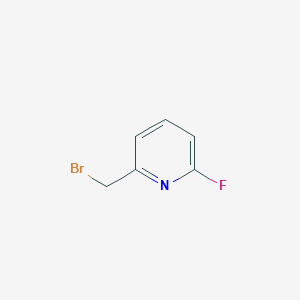

4-Bromo-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene carboxamide derivatives. These compounds have been synthesized and characterized for their potential pharmacological applications, particularly as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), which is a key enzyme in the fatty acid biosynthesis pathway of the malaria-causing parasite Plasmodium falciparum .

Synthesis Analysis

The synthesis of benzothiophene carboxamide derivatives, including 4-bromo variants, involves multistep chemical reactions. For instance, a regioselective synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved through successive direct lithiations and a bromination reaction starting from thiophene . The overall yield of this four-step protocol was reported to be 47%. Although the exact synthesis of 4-bromo-1-benzothiophene-2-carboxamide is not detailed in the provided papers, similar synthetic strategies involving lithiation and bromination may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiophene carboxamide derivatives has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivative was determined, providing insights into the coordination geometry and bonding interactions . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was established, revealing a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo-1-benzothiophene-2-carboxamide derivatives can be inferred from the synthesis and characterization studies. These compounds can form metal complexes, as demonstrated by the synthesis of Cu(II) and Ni(II) complexes of related 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . Additionally, the formation of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicates the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene carboxamide derivatives are closely related to their molecular structure. The crystallographic studies provide information on the solid-state properties, such as unit cell dimensions and space groups . The spectroscopic data, including IR and NMR, offer insights into the functional groups present and their chemical environment. The solubility, melting points, and stability of these compounds can be influenced by the presence of bromine and other substituents on the benzothiophene ring.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Benzofuran and benzothiophene compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many drugs due to their versatility and unique physicochemical properties .

- A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

-

Organic Chemistry

- Benzofuran-2-carboxamides can be synthesized through a highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .

- For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .

- Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .

-

Pharmaceutical Chemistry

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Material Science

- Benzofuran and benzothiophene compounds are attracting great interest in industry as well as academia due to their potential applications in material science .

- They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

-

Synthetic Chemistry

- Benzofuran and benzothiophene derivatives are often used in synthetic chemistry due to their unique reactivity .

- For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

-

Drug Development

- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

- Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAQLCCPZXSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541560 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-benzothiophene-2-carboxamide | |

CAS RN |

93103-86-7 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)